molecular formula C12H14N2O2S B6512885 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-50-3

8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B6512885
CAS No.: 1797182-50-3
M. Wt: 250.32 g/mol
InChI Key: NXRZQJNGOFEGOK-UHFFFAOYSA-N
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Description

8-(pyridine-3-sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a pyridine-3-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(pyridine-3-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the pyridine-3-sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Properties

IUPAC Name

8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-17(16,12-5-2-8-13-9-12)14-10-3-1-4-11(14)7-6-10/h1-3,5,8-11H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZQJNGOFEGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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